3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one
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Overview
Description
Acetyl Tetrapeptide-40, also known by its trade name Telangyn™, is a synthetic peptide composed of the amino acid sequence Acetyl-Ala-Thr-Asn-Thr. This compound is primarily known for its anti-inflammatory and skin-soothing properties. It works by decreasing the release of pro-inflammatory interleukins (IL-6 and IL-8), which helps in reducing skin redness, erythema, and telangiectasias .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl Tetrapeptide-40 is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:
Coupling: The amino acids are coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
In industrial settings, the production of Acetyl Tetrapeptide-40 follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is subjected to rigorous quality control measures, including mass spectrometry and amino acid analysis, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl Tetrapeptide-40 primarily undergoes peptide bond formation and hydrolysis reactions. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.
Common Reagents and Conditions
Coupling Reagents: HBTU, DIC
Deprotection Reagents: TFA
Cleavage Reagents: TFA, scavengers like water, TIS (triisopropylsilane)
Major Products
The major product of the synthesis is the Acetyl Tetrapeptide-40 itself. During degradation, it can be broken down into its constituent amino acids: alanine, threonine, asparagine, and threonine .
Scientific Research Applications
Acetyl Tetrapeptide-40 has a wide range of applications in scientific research, particularly in the fields of dermatology and cosmetology. Some of its notable applications include:
Anti-inflammatory Agent: It reduces the release of pro-inflammatory cytokines, making it effective in treating conditions like rosacea and erythema.
Photoprotection: It modulates UV-induced skin inflammation and reduces dermal cell damage.
Anti-aging: By preventing the activation of matrix metalloproteinases (MMPs), it helps preserve skin elasticity and firmness.
Skin Conditioning: It is used in various skincare formulations to soothe and protect the skin.
Mechanism of Action
Acetyl Tetrapeptide-40 exerts its effects by targeting specific molecular pathways involved in inflammation and skin aging. It inhibits the release of pro-inflammatory interleukins (IL-6 and IL-8) induced by the overexpression of cathelicidin LL-37. This inhibition helps normalize the skin’s inflammatory response, reducing redness and irritation. Additionally, it prevents the activation of matrix metalloproteinases (MMPs), which are responsible for the degradation of collagen and other structural proteins in the skin .
Comparison with Similar Compounds
Acetyl Tetrapeptide-40 is often compared with other peptides used in skincare for their anti-inflammatory and anti-aging properties. Some similar compounds include:
Acetyl Tetrapeptide-9: Known for stimulating collagen synthesis and improving skin firmness.
Acetyl Tetrapeptide-11: Promotes keratinocyte growth and enhances skin barrier function.
Acetyl Hexapeptide-8: Reduces the appearance of fine lines and wrinkles by inhibiting neurotransmitter release.
Compared to these peptides, Acetyl Tetrapeptide-40 is unique in its dual action of reducing inflammation and protecting against UV-induced damage, making it a versatile ingredient in skincare formulations .
Properties
Molecular Formula |
C138H153Cl2F4N5O19 |
---|---|
Molecular Weight |
2332.6 g/mol |
IUPAC Name |
3-[[2-[3-[4-(4-chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C30H33NO4.C29H31NO4.C27H29ClF3NO3.C27H33NO4.C25H27ClFNO4/c32-28(21-35-29-10-4-3-8-26(29)19-27-9-5-17-34-30(27)33)20-31-15-13-23(14-16-31)25-12-11-22-6-1-2-7-24(22)18-25;31-25(20-34-28-11-4-2-7-23(28)18-24-14-17-33-29(24)32)19-30-15-12-22(13-16-30)27-10-5-8-21-6-1-3-9-26(21)27;28-25-8-6-21(16-24(25)27(29,30)31)19-9-12-32(13-10-19)17-23(33)7-5-18-3-1-2-4-20(18)15-22-11-14-35-26(22)34;1-19-7-8-22(15-20(19)2)21-9-12-28(13-10-21)17-25(29)18-32-26-6-4-3-5-23(26)16-24-11-14-31-27(24)30;26-22-6-5-18(14-23(22)27)17-7-10-28(11-8-17)15-21(29)16-32-24-4-2-1-3-19(24)13-20-9-12-31-25(20)30/h1-4,6-8,10-12,18-19,23,28,32H,5,9,13-17,20-21H2;1-11,18,22,25,31H,12-17,19-20H2;1-4,6,8,15-16,19,23,33H,5,7,9-14,17H2;3-8,15-16,21,25,29H,9-14,17-18H2,1-2H3;1-6,13-14,17,21,29H,7-12,15-16H2 |
InChI Key |
UGWMZHPDCKAQHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CCN(CC2)CC(COC3=CC=CC=C3C=C4CCOC4=O)O)C.C1CC(=CC2=CC=CC=C2OCC(CN3CCC(CC3)C4=CC5=CC=CC=C5C=C4)O)C(=O)OC1.C1CN(CCC1C2=CC(=C(C=C2)Cl)C(F)(F)F)CC(CCC3=CC=CC=C3C=C4CCOC4=O)O.C1CN(CCC1C2=CC(=C(C=C2)Cl)F)CC(COC3=CC=CC=C3C=C4CCOC4=O)O.C1CN(CCC1C2=CC=CC3=CC=CC=C32)CC(COC4=CC=CC=C4C=C5CCOC5=O)O |
Origin of Product |
United States |
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